molecular formula C8H20Cl2N2O B2473109 (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride CAS No. 1955474-09-5

(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2473109
CAS No.: 1955474-09-5
M. Wt: 231.16
InChI Key: FHGTWSNIJDZPPB-YCBDHFTFSA-N
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Description

(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride typically involves the reaction of piperidine with an appropriate amino alcohol precursor. One common method involves the reductive amination of 3-(piperidin-1-yl)propan-2-one with ammonia or an amine source under hydrogenation conditions using a catalyst such as palladium on carbon. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the piperidine ring.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Piperazine: A six-membered ring containing two nitrogen atoms.

    Pyrrolidine: A five-membered ring containing one nitrogen atom.

Uniqueness

(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable salts with hydrochloric acid enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-1-amino-3-piperidin-1-ylpropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c9-6-8(11)7-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGTWSNIJDZPPB-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@@H](CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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